molecular formula C34H36F3N5O5 B607482 Flurdihydroergotamine CAS No. 1416417-27-0

Flurdihydroergotamine

Cat. No.: B607482
CAS No.: 1416417-27-0
M. Wt: 651.6872
InChI Key: FNVRIGFDIUORGI-XEMULFGESA-N
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Description

Flurdihydroergotamine is a serotonin 5HT1 receptor agonist used as an antimigraine drug.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Flurdihydroergotamine, a derivative of ergot alkaloids, exhibits a broad spectrum of action on adrenergic, dopaminergic, and serotonergic neurotransmitters. It is particularly potent at the 5‐HT1B and 5‐HT1D receptors, which are crucial in the treatment of migraines. Its therapeutic efficacy is attributed to its ability to constrict pain-producing intracranial extracerebral blood vessels and inhibit trigeminal neurotransmission. Dihydroergotamine (DHE), a similar compound, is known for its lower arterioconstrictive potency compared to ergotamine, making it a safer option. DHE is used extensively for treating episodic and chronic migraines due to its favorable pharmacokinetic and pharmacodynamic profiles, as well as a lower incidence of medication-withdrawal symptoms (Silberstein & McCrory, 2003), (Saper & Silberstein, 2006).

Metabolic Insights and Clinical Safety

The metabolism of this compound has been studied in detail, with a focus on its hydrolysis pathways. Arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) have been identified as key enzymes involved in its hydrolysis, indicating the complexity of its metabolic pathways in human liver and gastrointestinal tissues. Such insights are crucial for understanding the drug's pharmacokinetics and potential interactions with other compounds (Kobayashi et al., 2012). Additionally, in vitro studies of DHE have revealed metabolites through biomimetic oxidative models, providing further understanding of its pharmacological actions and potential applications (Bauermeister et al., 2016).

Historical Context and Evolution of Usage

This compound, alongside its relative compounds like ergotamine and DHE, has a rich history in medical use, particularly for migraine treatment. The evolution of its use, from the initial understanding of its mechanisms to its widespread clinical application and subsequent replacement by modern treatments like triptans, provides valuable context for its current and potential future applications in medical science (Tfelt-Hansen & Koehler, 2008).

Properties

CAS No.

1416417-27-0

Molecular Formula

C34H36F3N5O5

Molecular Weight

651.6872

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-5-(trifluoromethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1

InChI Key

FNVRIGFDIUORGI-XEMULFGESA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flurdihydroergotamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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